Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate
Description
Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is a thiophene-based compound featuring a dimethylcarbamoyl sulfonyl group at the 3-position and a methyl ester at the 2-position.
Properties
Molecular Formula |
C9H11NO5S2 |
|---|---|
Molecular Weight |
277.3 g/mol |
IUPAC Name |
methyl 3-(dimethylcarbamoylsulfonyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H11NO5S2/c1-10(2)9(12)17(13,14)6-4-5-16-7(6)8(11)15-3/h4-5H,1-3H3 |
InChI Key |
VMGZPWUDZKBOSB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)S(=O)(=O)C1=C(SC=C1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Sulfonation at the Thiophene C-3 Position
Introducing the sulfonyl group at the thiophene C-3 position often involves electrophilic sulfonation. Chlorosulfonic acid (ClSO₃H) or sulfur trioxide (SO₃) complexes in dichloromethane or dioxane are common reagents. For instance, methyl 3-amino-4-methylthiophene-2-carboxylate undergoes sulfonation with ClSO₃H at 0°C to yield the sulfonic acid derivative, which is then converted to the sulfonyl chloride.
Table 1: Sulfonation Conditions and Yields for Analogous Thiophenes
| Substrate | Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Methyl 3-amino-thiophene-2-carboxylate | ClSO₃H | DCM | 0 | 78 | |
| 4-Methylthiophene-3-carboxylate | SO₃·Pyridine | Dioxane | 25 | 85 |
Coupling with Dimethylcarbamoyl Chloride
The sulfonyl chloride intermediate reacts with dimethylamine or dimethylcarbamoyl chloride to install the dimethylcarbamoyl sulfonamide moiety. In a representative procedure, methyl 3-sulfonylchloridothiophene-2-carboxylate is treated with dimethylamine in tetrahydrofuran (THF) at −20°C, achieving 72–89% yields for analogous structures.
One-Pot Multi-Component Approaches
Recent advances emphasize tandem reactions to streamline synthesis. A three-component reaction involving methyl cyanoacetate, dimethylcarbamoyl chloride, and thiophene-2-carbaldehyde in the presence of triethylamine produces the target compound in 68% yield. This method avoids isolating intermediates, reducing purification steps.
Key Optimization Parameters:
- Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction rates.
- Catalyst: FeCl₃ or AlCl₃ (5 mol%) improves electrophilic substitution efficiency.
- Temperature: Reactions proceed optimally at 50–70°C, balancing kinetics and decomposition risks.
Functional Group Interconversion Pathways
Reduction-Oxidation Sequences
Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate, synthesized via DIBAL-H reduction of a methyl ester precursor, illustrates the utility of redox steps. Applying similar conditions to a 3-nitrothiophene intermediate could yield the 3-amino derivative, which is then sulfonylated.
Protecting Group Strategies
Temporary protection of the carboxylate group (e.g., as a tert-butyl ester) prevents undesired side reactions during sulfamoylation. Deprotection with trifluoroacetic acid restores the methyl ester post-functionalization.
Industrial-Scale Production Considerations
Large-scale synthesis necessitates cost-effective and safe protocols. Continuous flow reactors mitigate exothermic risks during sulfonation, while aqueous workup steps (e.g., Rochelle salt quenching) enhance scalability.
Table 2: Comparison of Batch vs. Flow Synthesis for Sulfonamide Formation
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction Time | 6–8 h | 1–2 h |
| Yield (%) | 75–85 | 82–88 |
| Byproduct Formation (%) | 12–15 | 5–8 |
Mechanistic Insights and Side-Reaction Mitigation
The sulfamoylation step proceeds via a nucleophilic acyl substitution mechanism. Dimethylamine attacks the electrophilic sulfur in the sulfonyl chloride, displacing chloride. Competing hydrolysis to the sulfonic acid is minimized by maintaining anhydrous conditions and low temperatures.
Common side products include:
- Sulfonic Acid Derivatives: Resulting from moisture ingress.
- Disulfonyl Compounds: Formed via over-reaction; controlled reagent stoichiometry (1:1.05 substrate:dimethylcarbamoyl chloride) suppresses this.
Emerging Catalytic Methods
Palladium-catalyzed C–H sulfonylation offers a promising alternative to classical electrophilic routes. Using Pd(OAc)₂ and directing groups (e.g., pyridine), regioselective sulfonylation at C-3 has been achieved in thiophene systems, though yields remain moderate (50–60%).
Chemical Reactions Analysis
Types of Reactions: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
Chemistry: Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: The compound is also used in the development of materials with specific properties, such as conductive polymers and organic semiconductors. Its ability to undergo various chemical modifications makes it versatile for industrial applications .
Mechanism of Action
The mechanism of action of Methyl 3-[(dimethylcarbamoyl)sulfonyl]thiophene-2-carboxylate depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The sulfonyl and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their function .
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
The compound’s key distinction lies in its dimethylcarbamoyl sulfonyl group. Comparisons with analogs include:
- Methyl 3-(methanesulfonamido)thiophene-2-carboxylate (CAS 79128-71-5): Features a methanesulfonamido group instead of dimethylcarbamoyl sulfonyl. The compound is noted for skin/eye irritation and respiratory toxicity .
- Methyl 3-(2,4-dichlorobenzenesulfonamido)thiophene-2-carboxylate : Incorporates a dichlorophenyl sulfonamide group, increasing electron-withdrawing effects and lipophilicity. Such derivatives are often intermediates in agrochemicals (e.g., sulfonylurea herbicides) .
- Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate (CAS 106820-63-7) : Contains a methoxycarbonylmethyl sulfamoyl group, which may enhance solubility in polar solvents compared to the dimethylcarbamoyl variant .
Table 1: Substituent Comparison
Stability and Reactivity
- Dimethylcarbamoyl Group : Likely stable under standard conditions but susceptible to hydrolysis under acidic/basic conditions, releasing dimethylamine and sulfonic acid byproducts.
- Methanesulfonamido Analog : Stable under ambient conditions, as indicated by its handling guidelines .
- Chloro-Substituted Derivatives (e.g., ) : Enhanced stability due to electron-withdrawing chloro and sulfonyl groups, reducing reactivity in nucleophilic environments .
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